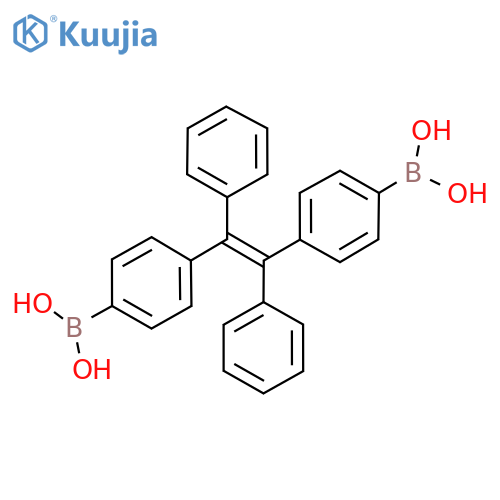Cas no 1239512-91-4 (((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid)

1239512-91-4 structure
商品名:((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid
CAS番号:1239512-91-4
MF:C26H22B2O4
メガワット:420.0725
CID:5077951
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid 化学的及び物理的性質
名前と識別子
-
- ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid
- (E)-((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid
- [(1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene)]diboronic acid
- [1,2-Diphenyl-1,2-ethenediylbis(4,1-phenylene)]bisboranic acid
-
- インチ: 1S/C26H22B2O4/c29-27(30)23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(18-14-22)28(31)32/h1-18,29-32H/b26-25+
- InChIKey: CFKHFTZRFSABDV-OCEACIFDSA-N
- ほほえんだ: O([H])B(C1C([H])=C([H])C(=C([H])C=1[H])/C(/C1C([H])=C([H])C([H])=C([H])C=1[H])=C(\C1C([H])=C([H])C([H])=C([H])C=1[H])/C1C([H])=C([H])C(B(O[H])O[H])=C([H])C=1[H])O[H]
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 32
- 回転可能化学結合数: 6
- 複雑さ: 543
- トポロジー分子極性表面積: 80.9
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1263807-5g |
(E)-((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid |
1239512-91-4 | 97% | 5g |
$337.0 | 2025-02-20 | |
| Ambeed | A1263807-10g |
(E)-((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid |
1239512-91-4 | 97% | 10g |
$567.0 | 2023-09-06 | |
| Ambeed | A1263807-1g |
(E)-((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid |
1239512-91-4 | 97% | 1g |
$84.0 | 2023-09-06 | |
| Ambeed | A1263807-250mg |
(E)-((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid |
1239512-91-4 | 97% | 250mg |
$29.0 | 2023-09-06 |
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid 関連文献
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
1239512-91-4 (((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid) 関連製品
- 857369-11-0(2-Oxoethanethioamide)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1239512-91-4)((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid

清らかである:99%
はかる:5g
価格 ($):303.0